

# Application Notes and Protocols: Hdac-IN-87

## Fungicidal Activity Testing

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### Compound of Interest

Compound Name: Hdac-IN-87

Cat. No.: B15582227

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## Introduction

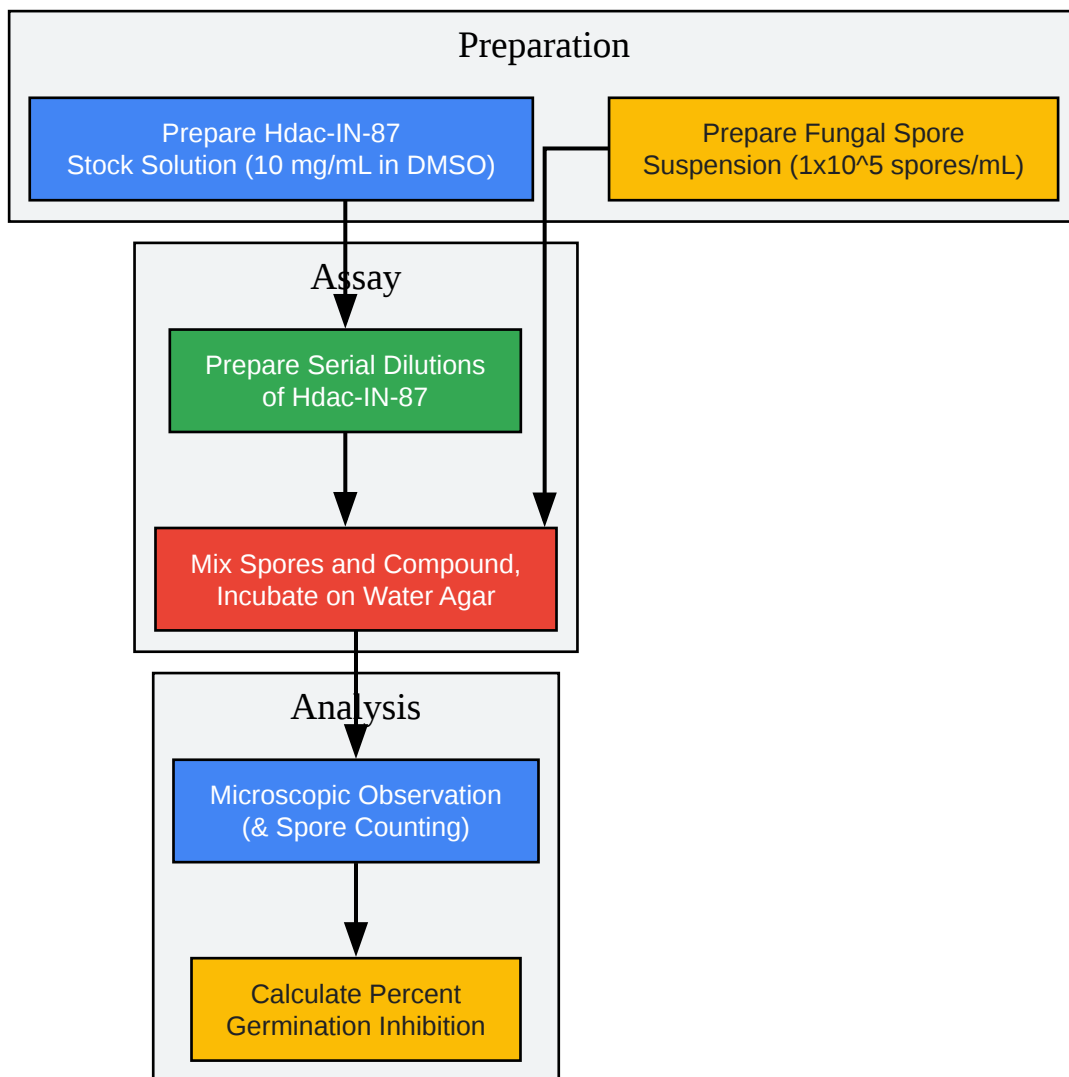
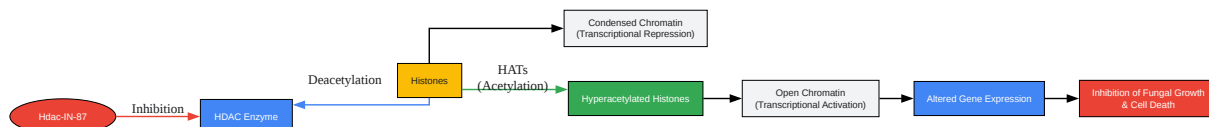
Histone deacetylases (HDACs) are crucial enzymes that regulate gene expression in eukaryotic organisms, including fungi, by modifying the acetylation state of histones and other proteins.[1][2][3] Inhibition of HDACs has emerged as a promising strategy for the development of novel antifungal agents.[4][5] **Hdac-IN-87** is a nonselective HDAC inhibitor that has demonstrated fungicidal activity against economically important plant pathogenic rust fungi, *Puccinia sorghi* (common rust of maize) and *Phakopsora pachyrhizi* (Asian soybean rust).[2][6] These application notes provide detailed protocols for testing the in vitro fungicidal activity of **Hdac-IN-87** against these pathogens.

## Mechanism of Action of HDAC Inhibitors in Fungi

HDAC inhibitors function by binding to the active site of HDAC enzymes, thereby preventing the removal of acetyl groups from lysine residues on histone tails and other non-histone proteins.[1] This leads to a state of hyperacetylation, which in turn alters chromatin structure and modulates the transcription of various genes.[2][3] In fungi, this can disrupt essential

cellular processes, including growth, development, and virulence, ultimately leading to fungal cell death.[4][5]

## Signaling Pathway of HDAC Inhibition



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